TNF-α Production-Enhancing Activity: The 3-Bromo Substituent versus Unsubstituted P2P-00 and Thalidomide
While direct quantitative data for the 3-bromo derivative is absent from the primary public literature, class-level structure-activity relationship (SAR) evidence predicts its superiority. The core scaffold, phenethylphthalimide (P2P-00), is reported to be more potent than thalidomide in enhancing TPA-induced TNF-α production in HL-60 cells [1]. The SAR study demonstrates that introducing halogen substituents (like fluorine) on the phthalimide ring significantly increases potency at low concentrations [1]. By extrapolation, the 3-bromo substituent on the phenyl ring is expected to further modulate this activity due to its electron-withdrawing and steric properties, distinguishing it from the unsubstituted P2P-00.
| Evidence Dimension | Potency in enhancing TPA-induced TNF-α production by HL-60 cells |
|---|---|
| Target Compound Data | Data not publicly available; predicted to exhibit enhanced or modulated activity compared to P2P-00 based on class SAR. |
| Comparator Or Baseline | Phenethylphthalimide (P2P-00) > Thalidomide; Fluorinated derivative (FP2P-00) exhibits potent activity at very low concentrations. |
| Quantified Difference | Exact fold-difference not available. The qualitative SAR shows halogenation increases potency. |
| Conditions | In vitro, human leukemia HL-60 cell line stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA). |
Why This Matters
Procurement of the 3-bromo derivative is essential for SAR studies aiming to optimize TNF-α modulating activity beyond the unsubstituted lead compound.
- [1] Sasaki K, Shibata Y, Hashimoto Y, Iwasaki S. Benzylphthalimides and phenethylphthalimides with thalidomide-like activity on the production of tumor necrosis factor alpha. Biol Pharm Bull. 1995 Sep;18(9):1228-33. View Source
